molecular formula C16H18N4O2S2 B2426388 N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392295-57-7

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2426388
CAS No.: 392295-57-7
M. Wt: 362.47
InChI Key: BYBFBOHOWWXQMW-UHFFFAOYSA-N
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Description

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.47. The purity is usually 95%.
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Biological Activity

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H20N4O2S2C_{16}H_{20}N_{4}O_{2}S_{2}, with a molecular weight of 364.48 g/mol. The structure features a cyclopropanecarboxamide moiety linked to a thiadiazole ring and an amino group derived from 2,4-dimethylphenyl.

Synthesis

The synthesis typically involves the reaction of 2,4-dimethylphenylamine with various thioketones to form the corresponding thioether derivatives. Subsequent cyclization reactions yield the thiadiazole ring structure, followed by acylation to introduce the cyclopropanecarboxamide group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound were tested for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
9eA43112.5Induces apoptosis via Bax/Bcl-2 modulation
9eHT-2915.0Inhibits VEGFR-2 phosphorylation
9ePC320.0Cell cycle arrest

The compound demonstrated significant cytotoxicity against A431 cells with an IC50 value of 12.5 µM, indicating its potential as an anticancer agent. Mechanistic studies revealed that it induces apoptosis by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2) .

Antimicrobial Activity

Thiadiazole derivatives have also been reported to exhibit antimicrobial properties. In vitro studies show that these compounds can inhibit the growth of various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Apoptosis Induction in Cancer Cells

A study investigated the effects of similar thiadiazole derivatives on A431 cells using Western blot analysis. Results indicated that treatment with these compounds led to increased levels of cleaved caspase-3 and PARP, markers of apoptosis. Additionally, flow cytometry analysis confirmed an increase in the sub-G1 population after treatment with compound 9e .

Case Study 2: VEGFR-2 Inhibition

Another study focused on the inhibition of vascular endothelial growth factor receptor (VEGFR-2), a critical target in cancer therapy. The compound was shown to significantly reduce VEGFR-2 phosphorylation in treated A431 cells without affecting total actin levels, suggesting a specific inhibitory effect on the signaling pathway involved in tumor angiogenesis .

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-9-3-6-12(10(2)7-9)17-13(21)8-23-16-20-19-15(24-16)18-14(22)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBFBOHOWWXQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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